Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate
Description
Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate is a quinoline derivative featuring a methoxy group at position 6, a methyl carboxylate ester at position 2, and a 2-[(4-fluorophenyl)amino]-2-oxoethoxy substituent at position 4. The fluorophenyl and methoxy groups may enhance metabolic stability and target binding compared to non-fluorinated analogs.
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F4N3OS/c23-17-6-4-14(5-7-17)11-29-9-8-19-18(12-29)20(30)28-21(27-19)31-13-15-2-1-3-16(10-15)22(24,25)26/h1-7,10H,8-9,11-13H2,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRBMRNGEOQTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC3=CC(=CC=C3)C(F)(F)F)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy group and the fluorophenylamino substituent. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoline compounds.
Scientific Research Applications
Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to similar quinoline-based esters, focusing on substituent positions, physicochemical properties, and synthesis routes. Key analogs include:
Substituent Positions and Electronic Effects
- Target Compound: Position 2: Methyl carboxylate (electron-withdrawing). Position 4: 2-[(4-Fluorophenyl)amino]-2-oxoethoxy (hydrogen-bonding capability via amide and ester groups). Position 6: Methoxy (electron-donating).
- Analog 1: [2-(4-Methoxyphenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate () Position 2: 4-Chlorophenyl (electron-withdrawing). Position 4: Ester-linked 4-methoxyphenyl-2-oxoethyl group. Position 6: Chloro (strongly electron-withdrawing). Key Difference: Chlorine at position 6 increases hydrophobicity (logP) but may reduce metabolic stability compared to the target’s methoxy group .
- Analog 2: [2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate () Position 2: 4-Methylphenyl (electron-donating). Position 6: Chloro and methyl groups.
Physicochemical Properties
The target compound’s lower logP and additional hydrogen-bond donors may improve aqueous solubility and target engagement compared to chlorinated analogs .
Research Findings and Implications
Fluorine vs. Chlorine : Fluorine in the target compound likely improves metabolic stability and solubility over chlorine-containing analogs, critical for oral bioavailability.
Ester Flexibility : The 2-oxoethyl linker in analogs (e.g., ) allows conformational flexibility, but the target’s rigid amide linkage may restrict binding poses.
Biological Activity
Chemical Structure and Properties
The compound features a quinoline ring, known for its presence in many biologically active molecules, including antimalarial drugs. The incorporation of a fluorophenyl moiety and an oxoethoxy group enhances its chemical properties, potentially influencing its biological activity. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Quinoline Ring | Core structure associated with various activities |
| Fluorophenyl Group | Enhances electronic properties and binding interactions |
| Oxoethoxy Group | May influence solubility and bioavailability |
Enzyme Modulation
Research indicates that methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate may modulate enzyme interactions, particularly in pathways relevant to cancer and other diseases. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes involved in cellular signaling pathways.
Potential as a Therapeutic Agent
The compound has been studied for its potential therapeutic applications. Preliminary findings suggest it may exhibit activity against certain cancer cell lines, although specific data on its efficacy is scarce. Its design aligns with compounds known to inhibit P-glycoprotein (P-gp), a protein that plays a crucial role in drug resistance in cancer therapy.
Case Studies and Research Findings
- P-glycoprotein Inhibition : A related study on 6-methoxy-2-arylquinoline analogues demonstrated that modifications to the quinoline structure could enhance P-gp inhibition. Compounds similar to this compound showed promising results in overcoming drug resistance in multidrug-resistant cancer cell lines .
- Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of quinoline derivatives against various cancer cell lines. While specific data for this compound is limited, related compounds have shown low to moderate toxicity, suggesting a need for further investigation into the safety profile of this compound .
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions. The general steps include:
- Formation of the Quinoline Core : Starting from appropriate precursors, the quinoline ring is constructed through cyclization reactions.
- Introduction of Functional Groups : The oxoethoxy and fluorophenyl groups are introduced via nucleophilic substitution reactions.
- Final Esterification : Methylation at the carboxylic acid position completes the synthesis.
Q & A
Q. What are the optimal synthetic routes for Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions using 4-fluoroaniline and 6-methoxyquinoline-2-carboxylate derivatives as precursors. Key steps include:
- Amide bond formation : React the 4-fluorophenylamine group with a carbonyl-activated intermediate (e.g., chloroacetyl chloride) under anhydrous conditions.
- Ether linkage : Introduce the ethoxy spacer via nucleophilic substitution, requiring controlled pH (7–9) and solvents like DCM or DMF to stabilize intermediates .
- Yield optimization : Use TLC or HPLC to monitor reaction progress. Adjust temperature (60–80°C) and catalyst (e.g., DMAP) to minimize side products like hydrolyzed esters .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign peaks using DEPT-135 for quaternary carbons and HSQC for proton-carbon correlations. The 4-fluorophenyl group shows a doublet at ~7.2–7.5 ppm (¹H), while the quinoline ring protons resonate at 8.1–8.5 ppm .
- LC-MS : Use ESI+ mode to detect the molecular ion [M+H]⁺ (exact mass: ~427.12 g/mol). Fragmentation patterns confirm the loss of COOCH₃ (–59 Da) .
- XRD : For crystalline samples, analyze dihedral angles between the quinoline and fluorophenyl moieties to confirm steric effects .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated degradation studies : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 14 days. Monitor degradation via HPLC, focusing on hydrolysis of the ester or amide bonds.
- Kinetic analysis : Calculate degradation rate constants (k) using first-order models. The ester group is most labile under alkaline conditions (pH >10) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Dose-response profiling : Use a panel of cell lines (e.g., HEK293, HeLa) and microbial strains (e.g., E. coli, C. albicans) to establish IC₅₀ and MIC values. Contradictions may arise from off-target effects at high concentrations (>50 µM) .
- Mechanistic studies : Perform kinase inhibition assays or proteomics to identify primary targets (e.g., topoisomerase II inhibition) versus secondary effects (e.g., membrane disruption) .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase). The fluorophenyl group shows high affinity for hydrophobic pockets, while the quinoline core may π-stack with aromatic residues .
- MD simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability. RMSD >2 Å suggests poor target engagement .
Q. How can regioselective functionalization of the quinoline core be achieved for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Directed ortho-metalation : Use LDA or TMPZnCl·LiCl to deprotonate the 4-position of the quinoline, followed by electrophilic quenching (e.g., iodine or aldehyde addition) .
- Cross-coupling : Suzuki-Miyaura reactions at the 6-methoxy position require Pd(OAc)₂/XPhos catalysts and microwave-assisted heating (120°C, 20 min) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility data (e.g., DMSO vs. aqueous buffers)?
- Methodological Answer :
- Solubility screening : Use nephelometry to quantify solubility in 12 solvents (e.g., DMSO, PBS, ethanol). The compound is highly lipophilic (logP ~3.5), requiring co-solvents (e.g., 10% Cremophor EL) for in vivo studies .
- pH-dependent solubility : Protonation of the quinoline nitrogen at pH <4 increases aqueous solubility by 10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
